molecular formula C22H24N4O2 B2626919 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea CAS No. 941908-88-9

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea

Cat. No. B2626919
CAS RN: 941908-88-9
M. Wt: 376.46
InChI Key: RLXOMIHDJCMVKQ-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is also known as SU5416 and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-(2-(1H-indol-1-yl)ethyl)-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea has been a subject of various studies focusing on its synthesis, crystal structure, and potential applications. Researchers Hu et al. (2018) conducted a study on a similar compound, 1-(2-(1H-indo1-3-yl)ethyl)-3-(2-methoxyphenyl)urea, synthesizing and analyzing its structure using techniques like NMR, ESI-MS, and single-crystal X-ray diffraction. They discovered its crystalline form and evaluated its antitumor activities, noting its potential interaction with CDK4 protein which is relevant in cancer research (Hu et al., 2018).

Potential Biological Activities

The title compound and its derivatives have been examined for their biological activities. In a different context, Saharin et al. (2008) reported the crystal structure of a compound with a similar indole structure, noting the significant twist of the planar indole component relative to the rest of the molecule. This study was part of a series exploring the biological activities of such compounds, emphasizing the importance of hydrogen bonds in their structure (Saharin et al., 2008).

properties

IUPAC Name

1-(2-indol-1-ylethyl)-3-[1-(2-methoxyethyl)indol-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-28-15-14-26-16-19(18-7-3-5-9-21(18)26)24-22(27)23-11-13-25-12-10-17-6-2-4-8-20(17)25/h2-10,12,16H,11,13-15H2,1H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXOMIHDJCMVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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